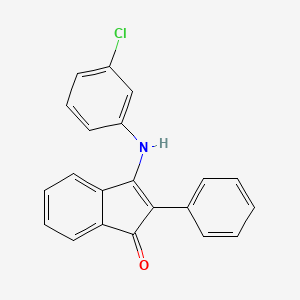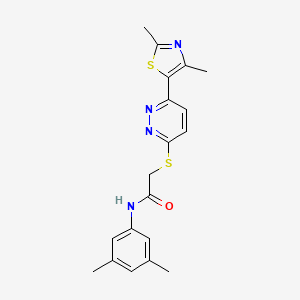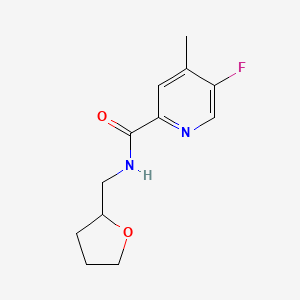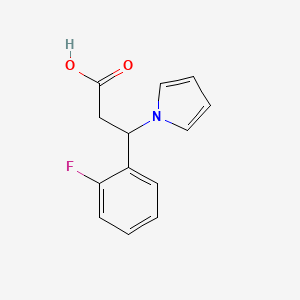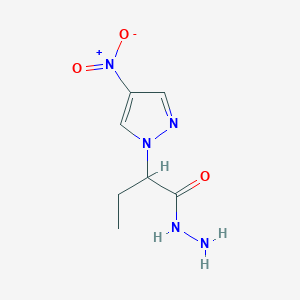
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide (2NPBH) is an organic compound with a wide range of applications in scientific research and laboratory experiments. This compound is a nitrohydrazide derivative with a pyrazole ring and a butanehydrazide moiety, and is used as an intermediate in the synthesis of various pharmaceuticals, as well as in the production of pesticides and other organic chemicals. 2NPBH has also been studied for its potential therapeutic effects, as it has been found to possess anti-inflammatory, antioxidant, and antifungal activities.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide involves the reaction of 4-nitro-1H-pyrazole with butane-1,4-diamine followed by the addition of hydrazine hydrate.
Starting Materials
4-nitro-1H-pyrazole, butane-1,4-diamine, hydrazine hydrate
Reaction
Step 1: 4-nitro-1H-pyrazole is reacted with butane-1,4-diamine in the presence of a suitable solvent and a catalyst to form 2-(4-nitro-1H-pyrazol-1-yl)butane-1,4-diamine., Step 2: The resulting product from step 1 is then reacted with hydrazine hydrate in the presence of a suitable solvent to form 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide.
Applications De Recherche Scientifique
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. It has also been used in the production of pesticides and other organic chemicals. 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide has also been studied for its potential therapeutic effects, as it has been found to possess anti-inflammatory, antioxidant, and antifungal activities.
Mécanisme D'action
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide has been found to possess anti-inflammatory, antioxidant, and antifungal activities. The exact mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide is not yet fully understood, but it is believed to involve the inhibition of several inflammatory pathways. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). It has also been found to reduce the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin.
Effets Biochimiques Et Physiologiques
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide has been found to possess anti-inflammatory, antioxidant, and antifungal activities. In addition, it has been found to possess anti-tumor, anti-allergic, and anti-bacterial properties. It has also been found to possess cardioprotective and neuroprotective effects, as well as to possess hepatoprotective and nephroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be easily scaled up for larger production. It is also relatively stable and can be stored for long periods of time. Furthermore, it is relatively non-toxic and has low environmental impact. However, it is important to note that 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide is a potent compound and should be handled with care.
Orientations Futures
The potential of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide is still being explored and there are many possible future directions for research. One potential direction is to further investigate the anti-inflammatory, antioxidant, and antifungal properties of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide. Additionally, further research could be done to investigate the potential therapeutic effects of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide, such as its anti-tumor, anti-allergic, anti-bacterial, cardioprotective, neuroprotective, hepatoprotective, and nephroprotective effects. Additionally, further research could be done to explore the potential of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide as an intermediate in the synthesis of other organic compounds, such as pharmaceuticals and pesticides. Finally, further research could be done to explore the potential of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide as a novel drug for the treatment of various diseases.
Propriétés
IUPAC Name |
2-(4-nitropyrazol-1-yl)butanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-2-6(7(13)10-8)11-4-5(3-9-11)12(14)15/h3-4,6H,2,8H2,1H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSQGGHCPRDMRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)N1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

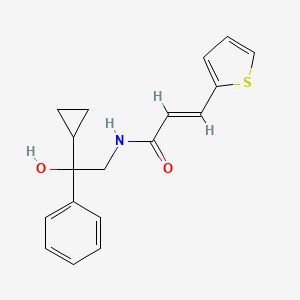
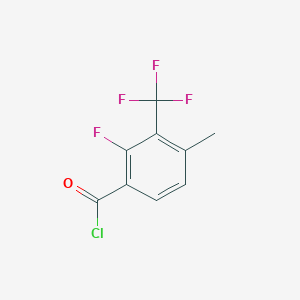
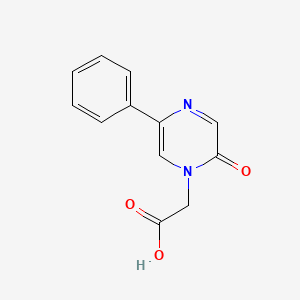
![1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B2384318.png)

![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide](/img/structure/B2384324.png)
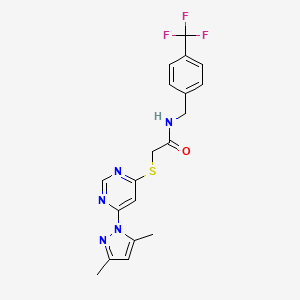
![2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2384327.png)
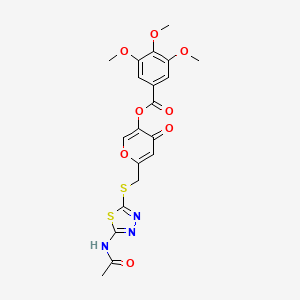
![[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2384329.png)
